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Compound of Interest

Compound Name: Methyl 6-formylnicotinate

CAS No.: 1199266-89-1

Cat. No.: B178769

Get Quote

Introduction
Methyl 6-formylnicotinate (CAS: 10165-86-3) is a highly versatile bifunctional pyridine

derivative extensively utilized in pharmaceutical synthesis and drug development . Because it

contains both an ester (methyl carboxylate) and an aldehyde (formyl) group on a pyridine

scaffold, verifying its structural integrity during synthetic workflows is critical. Infrared (IR)

spectroscopy serves as a frontline analytical tool for this purpose, allowing researchers to track

the distinct vibrational modes of each functional group.

This guide provides an in-depth comparative analysis of the IR characteristic bands of Methyl
6-formylnicotinate against alternative single-functionality pyridine building blocks, equipping

researchers with the data needed for precise structural validation.

Mechanistic Causality of IR Absorption Bands
Understanding the exact position of IR absorption bands requires analyzing the electronic

environment of the molecule. In Methyl 6-formylnicotinate, the pyridine ring acts as an

electron-withdrawing framework via both inductive (-I) and resonance (-M) effects.
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Ester Carbonyl (C=O) Stretch: The methyl ester group at the C3 position exhibits a strong

C=O stretching vibration typically in the 1725–1735 cm⁻¹ range. The electron-withdrawing

nature of the pyridine ring slightly increases the double-bond character of the carbonyl group

compared to aliphatic esters, shifting the absorption to a higher wavenumber .

Aldehyde Carbonyl (C=O) Stretch: The formyl group at the C6 position produces a distinct

C=O stretch around 1700–1715 cm⁻¹. This lower frequency (relative to the ester) is due to

the direct conjugation of the aldehyde with the aromatic pyridine system, which delocalizes

the pi-electrons and weakens the C=O bond .

Aldehyde C-H Stretch (Fermi Resonance): A highly diagnostic feature of the formyl group is

the appearance of two weak-to-moderate bands near 2820 cm⁻¹ and 2720 cm⁻¹. This

splitting is caused by Fermi resonance between the fundamental aldehyde C-H stretch and

the first overtone of the aldehyde C-H in-plane bending vibration.

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations manifest as a pair

of sharp bands in the 1580–1600 cm⁻¹ region.

Comparative Spectroscopic Analysis
To objectively evaluate the spectroscopic signature of Methyl 6-formylnicotinate, it is best

compared against alternative building blocks that isolate each functional group: Methyl

nicotinate (CAS: 121-11-5, containing only the ester) and 3-Pyridinecarboxaldehyde (CAS:

500-22-1, containing only the aldehyde) .

Table 1: Comparative IR Characteristic Bands for
Pyridine Derivatives
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Functional Group
Vibration

Methyl 6-
formylnicotinate

Methyl nicotinate
(Alternative 1)

3-
Pyridinecarboxalde
hyde (Alternative 2)

Ester C=O Stretch ~1725 - 1735 cm⁻¹ ~1728 cm⁻¹ Absent

Aldehyde C=O Stretch ~1700 - 1715 cm⁻¹ Absent ~1705 cm⁻¹

Aldehyde C-H (Fermi) ~2820, 2720 cm⁻¹ Absent ~2820, 2720 cm⁻¹

Pyridine C=C / C=N ~1585, 1600 cm⁻¹ ~1590, 1600 cm⁻¹ ~1590, 1595 cm⁻¹

Ester C-O Stretch ~1250 - 1300 cm⁻¹ ~1285 cm⁻¹ Absent

Data Synthesis: The presence of both the ~1730 cm⁻¹ and ~1710 cm⁻¹ bands is the definitive

marker for Methyl 6-formylnicotinate. If the compound degrades (e.g., oxidation of the

aldehyde to a carboxylic acid), a broad O-H stretch (2500–3300 cm⁻¹) will emerge, and the

aldehyde C-H Fermi doublet will disappear.

Self-Validating Experimental Protocol: ATR-FTIR
Analysis
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the

industry standard for analyzing solid organic compounds without the need for KBr pellet

pressing. The following protocol is designed as a self-validating system to ensure data

trustworthiness.

Step-by-Step Methodology:

System Initialization & Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal

using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to

evaporate completely.

Self-Validation (Background Scan): Acquire a background spectrum of the ambient

atmosphere (empty crystal) from 4000 to 400 cm⁻¹.

Causality: This step subtracts atmospheric water vapor and carbon dioxide, ensuring that

any peaks observed later belong exclusively to the sample. The baseline must be flat; if
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residual peaks exist, reclean the crystal to prevent false positives.

Sample Application: Place approximately 2–5 mg of solid Methyl 6-formylnicotinate directly

onto the center of the ATR crystal.

Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

Causality: Consistent, high pressure ensures intimate contact between the solid sample

and the crystal, which is physically required for the evanescent IR wave to penetrate the

sample and yield a high signal-to-noise ratio.

Data Acquisition: Collect the sample spectrum (typically 16 to 32 scans at a resolution of 4

cm⁻¹). The instrument will automatically ratio the sample data against the background.

Spectral Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent

penetration depth, then verify the presence of the dual carbonyl peaks (~1730 cm⁻¹ and

~1710 cm⁻¹).
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Figure 1: Self-validating ATR-FTIR workflow for the spectroscopic analysis of pyridine

derivatives.

Practical Applications in Drug Development
In medicinal chemistry, Methyl 6-formylnicotinate is frequently subjected to chemoselective

transformations. For example, researchers often perform a reductive amination on the formyl

group while leaving the methyl ester intact for subsequent coupling reactions.

By utilizing the comparative IR data provided above, a scientist can rapidly validate the

success of this reaction:

Reaction Success: The disappearance of the aldehyde C=O stretch (~1710 cm⁻¹) and the

Fermi resonance bands (~2820, 2720 cm⁻¹), coupled with the emergence of amine N-H

stretches (3300–3500 cm⁻¹).

Chemoselectivity Confirmation: The persistence of the ester C=O stretch (~1725 cm⁻¹)

confirms that the ester group was not inadvertently reduced or hydrolyzed during the

amination process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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